3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Description
The compound is a bicyclic heterocycle featuring a pyrido[1,2-a][1,5]diazocin-8-one core substituted with a 3-chloro-2-hydroxypropyl group at the third position.
Properties
IUPAC Name |
11-(3-chloro-2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-5-12(18)9-16-6-10-4-11(8-16)13-2-1-3-14(19)17(13)7-10/h1-3,10-12,18H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUQCDFAYZCLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114869 | |
| Record name | 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4757-81-7 | |
| Record name | 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4757-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic molecule with potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound features a unique structure that includes a chloro and hydroxy group which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 250.73 g/mol.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has shown effectiveness against certain strains of bacteria in vitro.
- Anticancer Properties : Some derivatives related to this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects which could be beneficial in treating neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Inhibition of Enzymatic Activity : The presence of the chloro and hydroxy groups may enable the compound to interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially bind to various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels in cells, which could be a pathway through which this compound exerts protective effects.
Antimicrobial Activity
A study conducted by evaluated the antibacterial effects of various cytisine derivatives against multi-drug resistant Escherichia coli. While specific data on this compound were not detailed, it was noted that structural similarities may confer similar antimicrobial properties.
| Compound | Activity | Reference |
|---|---|---|
| 3-(3-chloro-2-hydroxypropyl)-... | Potential antibacterial | |
| Cytisine derivatives | Effective against MDR E. coli |
Anticancer Properties
Research has indicated that derivatives of compounds similar to 3-(3-chloro-2-hydroxypropyl)-... can inhibit cancer cell lines. For example:
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s chloro-hydroxypropyl group may offer a balance between bioavailability and target engagement, suitable for CNS or antimicrobial applications.
- Material Science : Analogs with extended aromatic systems (e.g., chromene derivatives) could serve as ligands in catalysis or photophysical materials .
- Limitations : Lack of explicit data on the target compound’s synthesis, stability, and bioactivity necessitates further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
